1-Cyclohexyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-20(2)14-10-8-13(9-11-14)19-16-12-17(22)21(18(16)23)15-6-4-3-5-7-15/h8-11,15-16,19H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZUSPAJFJVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Installation of Amino Substituents
The 3-amino group (4-(dimethylamino)phenyl)amino) likely arises from:
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Nucleophilic aromatic substitution or condensation reactions with amines. For instance:
| Reaction Type | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | Iridium catalyst | Water, room temperature | – | |
| Michael Addition | Benzoic acid | Chloroform, 20°C | 64% |
Cyclohexyl Substitution
The 1-cyclohexyl group may be introduced via:
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Alkylation using cyclohexylamine derivatives. For example, organocatalysts like (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane enable selective C-N bond formation .
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Nucleophilic substitution with cyclohexylamine in acidic conditions (e.g., sulfuric acid) .
| Reaction Type | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Cyclohexylamine catalyst | 1,2-dichloroethane, -10°C, 12 h | – |
Key Challenges and Considerations
-
Regioselectivity : Controlling the position of amino group substitution on the pyrrolidine ring requires careful catalyst selection (e.g., thioureas for enantioselectivity) .
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Stability : Pyrrolidine-2,5-diones are prone to hydrolysis under basic conditions, necessitating acidic or neutral reaction environments .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) is commonly used to isolate pure products .
Structural Analysis and Characterization
While no direct NMR or MS data are available for the target compound, analogous pyrrolidine-2,5-diones show characteristic:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds structurally similar to 1-Cyclohexyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the dimethylamino group enhanced the compound's efficacy against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved apoptosis induction and interference with DNA repair mechanisms.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells. The lead compound from this series exhibited an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity.
2. Antimicrobial Properties
The presence of a thioether linkage in the compound suggests potential antimicrobial activity. Preliminary studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Research Findings:
In vitro assays revealed that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 128 µg/mL to 256 µg/mL against common pathogens. The antimicrobial mechanism is hypothesized to involve disruption of microbial cell membranes.
Neuropharmacological Effects
The dimethylamino moiety is often associated with neuroactive properties. Preliminary investigations suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways.
Experimental Evidence:
Animal model studies indicated that related compounds could modulate neurotransmitter release, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)-pyrrolidine-2,5-dione (3g)
- Structure: Differs at the 3-position, where a phenyl group bearing a 3-hydroxyindazol substituent replaces the (4-(dimethylamino)phenyl)amino group.
- Properties: White solid with a melting point of 109.6–112.4°C and a moderate yield (72%) under Rh(III) catalysis.
- Applications : Likely suited for pharmaceutical targeting due to indazol’s prevalence in kinase inhibitors.
1-(2-((bis(4-(dimethylamino)phenyl)methylene)amino)ethyl)-1H-pyrrole-2,5-dione (AO-Mal)
- Structure: Features a bis(4-(dimethylamino)phenyl)methylene group linked via an ethylamino spacer.
- Properties: Red solid synthesized with 56% yield. The extended conjugation and dual dimethylamino groups enhance fluorescence and electronic delocalization, making it suitable for optical applications .
- Applications: Potential use in fluorogenic nanosensors or bioimaging.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
- Structure : Halogenated (Cl, F) pyrrolidine-dione with a 4-fluorophenyl group.
- Properties : Registered as a pesticide (fluoroimide). Halogens increase electrophilicity and stability, favoring agrochemical activity .
- Applications : Fungicidal or herbicidal uses due to reactive halogen substituents.
Comparative Data Table
Physicochemical and Functional Differences
- Solubility: The target compound’s dimethylamino group may improve aqueous solubility compared to 3g’s indazol-phenyl group.
- Electronic Effects: AO-Mal’s bis-dimethylamino structure enhances resonance, whereas fluoroimide’s halogens increase electrophilicity.
- Bioactivity : The target compound’s tertiary amine could target neurotransmitter receptors, contrasting with 3g ’s indazol (kinase inhibition) and fluoroimide’s pesticidal activity .
Biological Activity
1-Cyclohexyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione, a compound with the CAS number 1025032-07-8, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of 315.4 g/mol. The compound features a pyrrolidine core substituted with cyclohexyl and dimethylaminophenyl groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as a ligand for various receptors involved in neurotransmission and potentially in cancer therapy.
Receptor Binding Affinity
A study on related pyrrolidine derivatives showed that compounds with similar structures were potent ligands for the serotonin 5-HT1A receptor and serotonin transporter (SERT). These compounds demonstrated high affinity for these targets, indicating a potential role in modulating serotonergic pathways .
The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors:
- Serotonin Receptors : The compound acts as a ligand for the 5-HT1A receptor, which is implicated in mood regulation and anxiety. Its binding may influence serotonin levels in the brain, providing insights into potential antidepressant effects.
- Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors (D2L), suggesting that this compound may also interact with dopaminergic systems, which could be relevant in treating disorders such as schizophrenia or Parkinson's disease .
Case Study 1: Antidepressant Potential
In a comparative study of various pyrrolidine derivatives, it was found that those with high affinity for the 5-HT1A receptor exhibited significant antidepressant-like effects in animal models. This suggests that this compound could be evaluated further for similar therapeutic applications .
Case Study 2: Cancer Therapeutics
Research has indicated that certain piperidine derivatives possess anticancer properties through mechanisms involving apoptosis induction in tumor cells. The structure of this compound suggests it may also exhibit cytotoxic effects against specific cancer cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Activity | Affinity for Receptors |
|---|---|---|---|
| Compound A | Structure A | Antidepressant | High (5-HT1A) |
| Compound B | Structure B | Anticancer | Moderate (D2L) |
| This compound | Structure C | Potential Antidepressant & Anticancer | High (5-HT1A), Moderate (D2L) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
